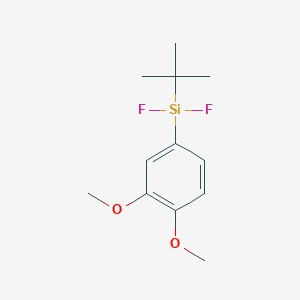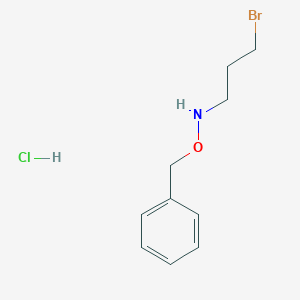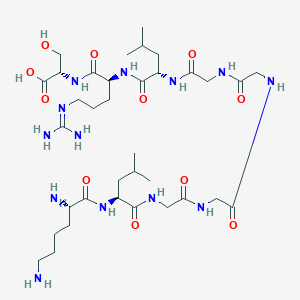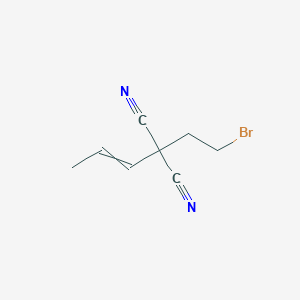![molecular formula C21H20ClNO2 B12589132 4-Chloro-2-{[3-(2-phenylethoxy)anilino]methyl}phenol CAS No. 648922-67-2](/img/structure/B12589132.png)
4-Chloro-2-{[3-(2-phenylethoxy)anilino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-{[3-(2-phenylethoxy)anilino]methyl}phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro group, a phenylethoxy group, and an anilino group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{[3-(2-phenylethoxy)anilino]methyl}phenol typically involves the condensation of 2-phenoxyaniline with 5-chlorosalicyldehyde under reflux conditions. This reaction forms a Schiff base, which is then reduced to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-{[3-(2-phenylethoxy)anilino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The Schiff base intermediate can be reduced to form the final compound.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Strong nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: The final phenol compound.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-{[3-(2-phenylethoxy)anilino]methyl}phenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its interaction with DNA and potential as a therapeutic agent.
Medicine: Investigated for its potential use in treating diseases such as Alzheimer’s and glaucoma.
Industry: Utilized in the synthesis of other organic compounds and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[3-(2-phenylethoxy)anilino]methyl}phenol involves its interaction with biological molecules such as DNA. The compound can intercalate into the DNA structure, disrupting its function and potentially leading to therapeutic effects. Additionally, it may interact with specific enzymes and receptors, modulating their activity and influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-{[3-(2-phenoxy)anilino]methyl}phenol
- 4-Chloro-2-{[3-(2-phenylethyl)anilino]methyl}phenol
Uniqueness
4-Chloro-2-{[3-(2-phenylethoxy)anilino]methyl}phenol is unique due to the presence of the phenylethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological molecules and may improve its therapeutic potential compared to similar compounds.
Properties
CAS No. |
648922-67-2 |
|---|---|
Molecular Formula |
C21H20ClNO2 |
Molecular Weight |
353.8 g/mol |
IUPAC Name |
4-chloro-2-[[3-(2-phenylethoxy)anilino]methyl]phenol |
InChI |
InChI=1S/C21H20ClNO2/c22-18-9-10-21(24)17(13-18)15-23-19-7-4-8-20(14-19)25-12-11-16-5-2-1-3-6-16/h1-10,13-14,23-24H,11-12,15H2 |
InChI Key |
MEAPFGHTLHZEOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC(=C2)NCC3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3,4-Bis(hexyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile](/img/structure/B12589049.png)
![Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate](/img/structure/B12589053.png)
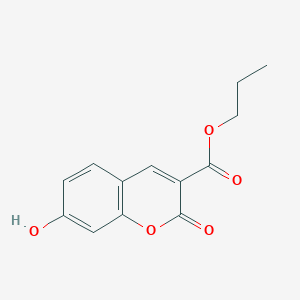
![Methyl 4-[(2-hexyl-4-methylphenyl)sulfanyl]benzoate](/img/structure/B12589066.png)
![5-[(2-Aminophenyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12589069.png)

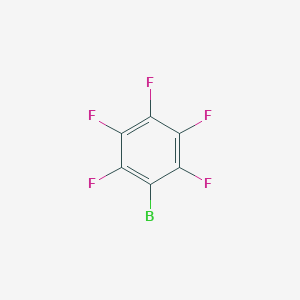

![11-Hydroxy-6-methoxy-2H,10H-[1,3]dioxolo[4,5-B]xanthen-10-one](/img/structure/B12589093.png)
